molecular formula C11H7F6N5 B1272210 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine CAS No. 66088-50-4

2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine

Cat. No. B1272210
CAS RN: 66088-50-4
M. Wt: 323.2 g/mol
InChI Key: XHHILSKOTPAJFK-UHFFFAOYSA-N
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Description

The compound "2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl groups suggests potential for enhanced biological activity and unique physical properties due to the electron-withdrawing nature of the fluorine atoms .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of various precursors under specific conditions to introduce different substituents onto the triazine ring. For instance, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with hydrazonyl halides can furnish triazine derivatives . Similarly, the synthesis of 2,4-diamino-1,3,5-triazines can be achieved by reacting dicyandiamide with nitriles under microwave irradiation, which is considered a green synthesis method due to reduced solvent use and shorter reaction times . These methods highlight the versatility and adaptability of triazine synthesis to different chemical environments and objectives.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy, as well as X-ray diffraction . For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid can catalyze dehydrative condensation between carboxylic acids and amines, suggesting that similar substituents on triazines may influence their reactivity in forming amide bonds . Additionally, the nitration of amino groups on triazine rings has been studied, which can lead to the formation of nitroamino derivatives with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. For instance, the presence of nonafluoro-tert-butyl groups in 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines introduces a barrier to internal rotation, as indicated by 19F NMR spectroscopy . Such properties are important for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nitration of Triazine Derivatives : Shastin, Godovikova, and Korsunskii (2013) studied the nitration at the amino group of 2-amino-4,6-bis(trinitromethyl)-1,3,5-triazine and its derivatives (Shastin, Godovikova, & Korsunskii, 2013).
  • Antimalarial Activity : Werbel et al. (1987) synthesized and tested a series of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines for modest antimalarial activity (Werbel, Elslager, Hess, & Hutt, 1987).
  • Nucleic Acid Binding Agents : Spychała et al. (1994) reported the synthesis of diaryltriazines, including 2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-1,3,5-triazine, which bind strongly to DNA and inhibit topoisomerase II (Spychała et al., 1994).
  • Polymer Synthesis : Unishi et al. (1974) prepared poly(hydrazino-1,3,5-triazines) via meltpolymerization, exploring the polymers' solubility and thermal stability (Unishi, Tanaka, Ishikawa, & Honda, 1974).

Applications in Catalysis and Sensory Properties

  • Chiral Thiourea Organocatalysts : Xiao, Pöthig, and Hintermann (2015) investigated 4,6-dialkyl-2-amino-1,3,5-triazines with bulky alkyl substituents as building blocks for chiral thiourea organocatalysts (Xiao, Pöthig, & Hintermann, 2015).
  • Antimicrobial Activity : Kathiriya, Purohit, and Purohit (2015) synthesized 2-amino-4-methoxy-1,3,5-triazines and tested their antimicrobial activity against various bacteria and fungi (Kathiriya, Purohit, & Purohit, 2015).

Material Science and Polymer Research

  • Synthesis and Characterization of Dendrimeric Complexes : Uysal and Koç (2010) synthesized and characterized dendrimeric melamine cored complexes capped with salen/salophFe(III) and salophCr(III), exhibiting magnetic behaviors (Uysal & Koç, 2010).
  • Novel Synthetic Routes to Triazine Derivatives : Gulevskaya, Maes, and Meyers (2007) developed new synthetic routes for 2-amino and 2-alkylamino-1,3,5-triazines, contributing to the understanding of nucleophilic aromatic substitution in this class of compounds (Gulevskaya, Maes, & Meyers, 2007).

properties

IUPAC Name

2-N-[3,5-bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N5/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)21-9-20-4-19-8(18)22-9/h1-4H,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHILSKOTPAJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370995
Record name N~2~-[3,5-Bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine

CAS RN

66088-50-4
Record name N~2~-[3,5-Bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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